molecular formula C8H9N3O2 B13047240 3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13047240
M. Wt: 179.18 g/mol
InChI Key: KCEJEHKBAHTIBV-UHFFFAOYSA-N
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Description

3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that features an isoxazole ring fused to a pyridazine ring

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-propan-2-yl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C8H9N3O2/c1-4(2)7-6-5(13-11-7)3-9-10-8(6)12/h3-4H,1-2H3,(H,10,12)

InChI Key

KCEJEHKBAHTIBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C(=O)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoxazole derivatives with hydrazine derivatives, followed by cyclization to form the fused ring system . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-3(2H)pyridazinones: These compounds share a similar pyridazine core but differ in their substituents and ring fusion.

    Pyrazolo[3,4-d]pyridazines: These compounds have a pyrazole ring fused to a pyridazine ring, offering different chemical properties and biological activities.

Uniqueness

3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific ring fusion and substituents, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .

Biological Activity

3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole-pyridazine family, characterized by a fused isoxazole and pyridazine ring system. Its molecular formula is C11_{11}H12_{12}N4_{4}O, with a molecular weight of approximately 232.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

1. GABA Receptor Modulation

Research indicates that derivatives of isoxazole-pyridine compounds, including this compound, exhibit significant affinity for the GABA A receptor binding sites. These compounds have been proposed as cognitive enhancers and potential treatments for cognitive disorders such as Alzheimer's disease. The modulation of GABA receptors can lead to improved neurotransmission and cognitive function, highlighting their therapeutic potential in neurodegenerative diseases .

2. Anti-inflammatory and Analgesic Properties

Studies have shown that related pyridazinone derivatives possess anti-inflammatory and analgesic properties through selective inhibition of cyclooxygenase (COX) enzymes. For instance, compounds similar to this compound have demonstrated superior selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The structure-activity relationship (SAR) studies suggest that modifications in the isoxazole ring can enhance COX inhibitory activity .

The biological activities of this compound can be attributed to several mechanisms:

  • GABAergic Activity : By binding to GABA A receptors, the compound may enhance inhibitory neurotransmission in the central nervous system.
  • COX Inhibition : The selective inhibition of COX-2 can reduce inflammation and pain without affecting the protective functions of COX-1 in the gastrointestinal tract .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Cognitive Enhancement : A study demonstrated that compounds with structural similarities to this compound improved memory retention in animal models, suggesting potential applications in treating Alzheimer's disease .
  • Anti-inflammatory Efficacy : In vitro assays showed that related derivatives effectively inhibited prostaglandin E2 production in activated macrophages, indicating their potential as anti-inflammatory agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeMechanismReference
GABA Receptor ModulationEnhances inhibitory neurotransmission
Anti-inflammatorySelective COX-2 inhibition
AnalgesicReduces pain via COX inhibition

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